3-Thiophenecarboxylic acid, 2-amino-4-hexyl-, methyl ester
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Overview
Description
3-Thiophenecarboxylic acid, 2-amino-4-hexyl-, methyl ester is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a carboxylic acid group, an amino group, and a hexyl chain, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxylic acid, 2-amino-4-hexyl-, methyl ester typically involves the esterification of 3-Thiophenecarboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The amino and hexyl groups are introduced through subsequent reactions, such as amination and alkylation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency. The process may also include purification steps such as distillation and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Thiophenecarboxylic acid, 2-amino-4-hexyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-Thiophenecarboxylic acid, 2-amino-4-hexyl-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Thiophenecarboxylic acid, 2-amino-4-hexyl-, methyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Thiophenecarboxylic acid, 2-amino-4-methyl-5-(4-nitrophenyl)-, ethyl ester
- 3-Thiophenecarboxylic acid, 2-amino-4-(2-methylphenyl)-, ethyl ester
- Methyl 3-amino-4-methylthiophene-2-carboxylate
Uniqueness
3-Thiophenecarboxylic acid, 2-amino-4-hexyl-, methyl ester is unique due to its hexyl chain, which imparts distinct hydrophobic properties. This feature can influence its solubility, reactivity, and interaction with biological membranes, making it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
CAS No. |
185215-34-3 |
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Molecular Formula |
C12H19NO2S |
Molecular Weight |
241.35 g/mol |
IUPAC Name |
methyl 2-amino-4-hexylthiophene-3-carboxylate |
InChI |
InChI=1S/C12H19NO2S/c1-3-4-5-6-7-9-8-16-11(13)10(9)12(14)15-2/h8H,3-7,13H2,1-2H3 |
InChI Key |
YYWIMGPRJPQJCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CSC(=C1C(=O)OC)N |
Origin of Product |
United States |
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